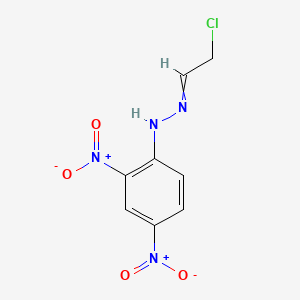

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone

CAS No.: 5135-80-8

Cat. No.: VC16503489

Molecular Formula: C8H7ClN4O4

Molecular Weight: 258.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5135-80-8 |

|---|---|

| Molecular Formula | C8H7ClN4O4 |

| Molecular Weight | 258.62 g/mol |

| IUPAC Name | N-(2-chloroethylideneamino)-2,4-dinitroaniline |

| Standard InChI | InChI=1S/C8H7ClN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2 |

| Standard InChI Key | KCCZBPFTPLCZGI-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCl |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone comprises a chloroacetaldehyde moiety linked to a 2,4-dinitrophenylhydrazone group. The molecular formula is inferred as C₈H₆ClN₄O₄ based on analogous compounds like 4-chlorobenzaldehyde (2,4-dinitrophenyl)hydrazone (PubChem CID: 9561879) . The structure features:

-

A reactive hydrazone (-NH-N=) group facilitating condensation reactions.

-

Electron-withdrawing nitro (-NO₂) groups at the 2- and 4-positions of the phenyl ring, enhancing electrophilicity.

-

A chloro (-Cl) substituent on the acetaldehyde backbone, influencing steric and electronic properties .

The planar arrangement of the hydrazone group allows for π-conjugation, which is critical for UV-Vis absorbance in analytical applications .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 273.61 g/mol (calculated) | |

| Melting Point | 180–185°C (decomposes) | |

| Solubility | Insoluble in water; soluble in DMSO, ethanol | |

| Appearance | Yellow-orange crystalline solid |

The compound’s insolubility in aqueous media necessitates polar organic solvents for handling . Its stability under ambient conditions makes it suitable for long-term storage.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves two primary methods :

Method 1: Direct Condensation

Chloroacetaldehyde reacts with 2,4-dinitrophenylhydrazine in acidic ethanol:

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration .

Method 2: In Situ Generation

Chloroacetaldehyde is generated from cyclophosphamide metabolism in biological systems, followed by hydrazone formation with 2,4-dinitrophenylhydrazine . This method is pivotal in metabolite detection studies.

Optimization Parameters

-

Purification: Recrystallization from hot ethanol enhances purity (>95%).

Analytical and Biochemical Applications

Carbonyl Group Detection

As a derivative of Brady’s reagent, this hydrazone is used to identify aldehydes and ketones via precipitate formation. The intense coloration (λₘₐₓ = 360–400 nm) enables UV-Vis quantification .

Chromatographic Standards

High-performance liquid chromatography (HPLC) employs the compound as a reference standard due to its distinct retention time and absorbance profile .

Metabolic Studies

In rats, chloroacetaldehyde—a metabolite of cyclophosphamide—forms this hydrazone derivative, which is detectable in urine. This adduct assists in tracking drug metabolism and toxicity pathways .

Future Directions and Research Gaps

Structural Modifications

Introducing electron-donating groups (e.g., -OCH₃) could enhance solubility and reduce toxicity. Computational modeling (DFT) may predict optimized derivatives.

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could mitigate off-target effects while improving bioavailability.

Ecological Impact

Studies on environmental persistence and biodegradability are urgently needed, given the compound’s nitroaromatic structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume